molecular formula C48H70F3N19O17 B12832219 Alloferon 2 Trifluoroacetate

Alloferon 2 Trifluoroacetate

Cat. No.: B12832219
M. Wt: 1242.2 g/mol
InChI Key: OBMWXSWSUDGNEP-UPCBDNKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Alloferon 2 Trifluoroacetate involves fragment condensation in solution or on the Merrifield resin. The solid-phase synthesis method is preferred due to its higher yield and efficiency . The process includes the following steps:

    Fragment Condensation: The peptide fragments are synthesized and then combined in solution or on a solid support.

    Solid-Phase Synthesis: The peptide is assembled on a resin, allowing for easier purification and higher yield.

    Trifluoroacetate Addition: The final peptide is treated with trifluoroacetic acid to form the trifluoroacetate salt.

Chemical Reactions Analysis

Alloferon 2 Trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds, enhancing its stability and activity.

    Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s activity.

    Substitution: Substitution reactions can modify specific amino acids within the peptide, affecting its properties and interactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific modifications made to the peptide structure.

Scientific Research Applications

Alloferon 2 Trifluoroacetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Alloferon 2 Trifluoroacetate is unique compared to other similar compounds due to its specific sequence and modifications. Similar compounds include:

These compounds share some functional similarities but differ in their specific sequences and modifications, contributing to their unique properties and applications.

Properties

Molecular Formula

C48H70F3N19O17

Molecular Weight

1242.2 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C46H69N19O15.C2HF3O2/c1-22(2)38(64-33(68)10-47)46(80)63-31(18-66)43(77)54-15-35(70)60-28(7-24-11-49-19-56-24)40(74)52-14-34(69)59-27(5-6-32(48)67)44(78)61-29(8-25-12-50-20-57-25)41(75)53-16-36(71)65-39(23(3)4)45(79)62-30(9-26-13-51-21-58-26)42(76)55-17-37(72)73;3-2(4,5)1(6)7/h11-13,19-23,27-31,38-39,66H,5-10,14-18,47H2,1-4H3,(H2,48,67)(H,49,56)(H,50,57)(H,51,58)(H,52,74)(H,53,75)(H,54,77)(H,55,76)(H,59,69)(H,60,70)(H,61,78)(H,62,79)(H,63,80)(H,64,68)(H,65,71)(H,72,73);(H,6,7)/t27-,28-,29-,30-,31-,38-,39-;/m0./s1

InChI Key

OBMWXSWSUDGNEP-UPCBDNKMSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC3=CN=CN3)C(=O)NCC(=O)O)NC(=O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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